molecular formula C22H22ClN3O2 B2428881 3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795396-00-7

3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No. B2428881
M. Wt: 395.89
InChI Key: XWQCZIXSNDLLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a compound description would include its molecular formula, molecular weight, and structural formula. It might also include the type of compound it is (for example, an oxadiazole), and any functional groups present.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. It would also discuss the yield and purity of the final product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure. It would provide information on the compound’s geometry, bond lengths and angles, and any stereochemistry.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would look at what types of reactions the compound undergoes, what products are formed, and what the reaction conditions are.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also look at the compound’s spectral properties, such as its UV/Vis or IR spectra.


Scientific Research Applications

Anticancer Potential

  • 1,2,4-oxadiazoles, including derivatives similar to the compound , have been identified as potential anticancer agents. One such compound induced apoptosis in breast and colorectal cancer cell lines and was found to be active in vivo in a tumor model. The molecular target was identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

  • The synthesis of novel 1,2,4-oxadiazole derivatives, including bicyclic systems like the compound , has been documented. These compounds' biological activities have been predicted, showcasing the scientific interest in understanding their potential applications (Kharchenko et al., 2008).

Potential in Tuberculosis Treatment

  • 1,2,4-oxadiazole derivatives have been tested for tuberculostatic activity. The minimum inhibiting concentrations (MIC) of these compounds against tuberculosis were reported, highlighting their potential medicinal value (Foks et al., 2004).

Antimicrobial Activity

  • Certain 1,2,4-oxadiazole derivatives, similar to the compound in focus, have shown strong antimicrobial activity. These findings are crucial in exploring new antimicrobial agents (Krolenko et al., 2016).

Hypocholesterolemic Activities

  • Some 1,2,4-oxadiazole derivatives have been synthesized and shown to have considerable hypocholesterolemic activities, indicating potential applications in cholesterol management (Yurugi et al., 1973).

Potential in Pesticide Development

  • 1,2,4-oxadiazoles, similar to the compound , have been synthesized and evaluated for insecticidal activity, suggesting their use in developing new pesticides (Holla et al., 2004).

Safety And Hazards

This would involve looking at any safety precautions that need to be taken when handling the compound. It could include information on toxicity, flammability, and any personal protective equipment that should be used.


Future Directions

This would involve discussing potential future research directions. For example, if the compound is a drug, it could involve looking at potential new therapeutic applications. If the compound is a new material, it could involve looking at potential applications in industry or technology.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-18-12-5-4-11-17(18)21-24-22(28-25-21)19-13-7-15-26(19)20(27)14-6-10-16-8-2-1-3-9-16/h1-5,8-9,11-12,19H,6-7,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQCZIXSNDLLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.